
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a synthetic organic compound that features a unique pyrrolizine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)ethanol: Similar structure with an ethanol group instead of methanol.
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)amine: Contains an amine group instead of methanol.
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)ketone: Features a ketone group instead of methanol.
Uniqueness
The uniqueness of (2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of fluorine atoms can enhance its stability and bioavailability, while the methylene and hydroxyl groups can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H13F2NO |
|---|---|
Poids moléculaire |
189.20 g/mol |
Nom IUPAC |
(2,2-difluoro-6-methylidene-1,3,5,7-tetrahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C9H13F2NO/c1-7-2-8(6-13)4-9(10,11)5-12(8)3-7/h13H,1-6H2 |
Clé InChI |
QMRJYUBHMMPXTR-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(CC(CN2C1)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
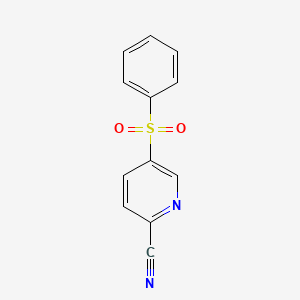
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)
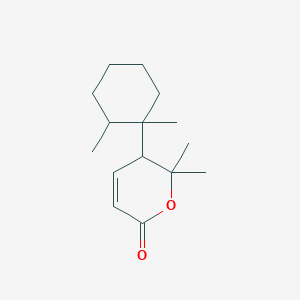
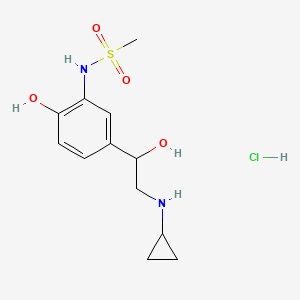
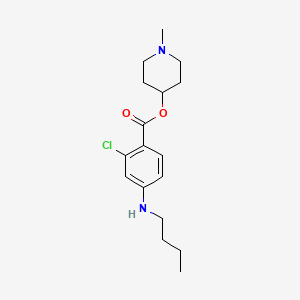
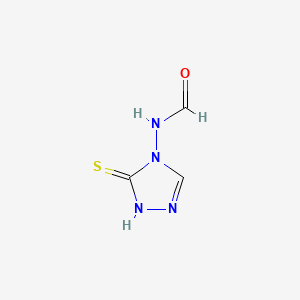
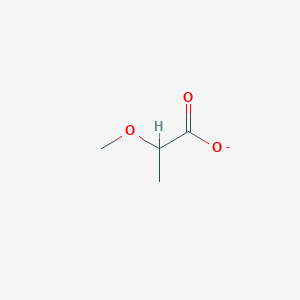
![3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl Fluoride](/img/structure/B14012839.png)
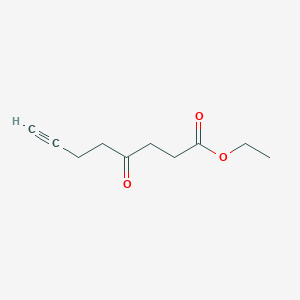
![7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)

![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)

